4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-16-8-9-27(24-16)20-7-6-19(22-23-20)26-12-10-25(11-13-26)15-18-4-2-17(14-21)3-5-18/h2-9H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMAEQMXJRMSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the pyrazole and piperazine groups can inhibit the growth of several pathogenic microorganisms, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine moiety is known to interact with neurotransmitter systems, which may contribute to these effects. Studies have shown that certain derivatives can enhance serotonin receptor activity, leading to improved mood regulation .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 1 : 4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile (C₁₉H₁₄N₆ )
- Key Differences :
- Replaces the pyridazine-piperazine chain with a triazole-phenyl group.
- Contains a triazole ring (vs. pyridazine), altering hydrogen-bonding capacity.
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 88–96% yield.
- Molecular Properties: Property Value Molecular Weight 326.35 g/mol Exact Mass 326.1280 Notable IR Peaks N/A (azide absent)
Compound 2 : 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (C₁₁H₈N₆ )
- Key Differences :
- Features an azido (-N₃) group instead of the triazole or pyridazine-piperazine systems.
- Smaller molecular framework with higher reactivity due to the azide.
- Synthesis : Azide introduction via azido(trimethyl)silane and trifluoroacetic acid (96% yield).
Molecular Properties :
Property Value Molecular Weight 224.08 g/mol IR Peaks 2121 cm⁻¹ (azide) ¹H NMR (δ) 7.78–7.75 (aromatic H)
Compound 3 : 3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (C₂₀H₂₂N₆O₂ )
- Key Differences :
- Substitutes the benzonitrile group with a 4-methoxybenzoyl moiety.
- The methoxy group increases electron density, enhancing lipophilicity.
Molecular Properties :
Property Value Molecular Weight 378.4 g/mol SMILES COc1ccc(C(=O)N2CCN(...))cc1
Physicochemical and Spectroscopic Comparisons
Preparation Methods
Core Pyridazine-Piperazine Intermediate Formation
The synthesis begins with the preparation of the pyridazine-piperazine backbone. A common approach involves reacting 6-chloropyridazin-3-amine with 1-methylpiperazine under nucleophilic aromatic substitution conditions. For instance, in analogous syntheses, chloropyridazine derivatives are treated with piperazine in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to facilitate displacement. The resulting 6-(piperazin-1-yl)pyridazin-3-amine is then functionalized at the 3-position with a 3-methylpyrazole group via Pd-catalyzed cross-coupling or direct cyclocondensation.
Detailed Synthetic Procedures
Stepwise Synthesis of 6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl Piperazine
-
Chloropyridazine Activation :
6-Chloropyridazin-3-amine (1.0 equiv) is refluxed with 1-methylpiperazine (1.2 equiv) in DMF at 90°C for 12 hours. The mixture is cooled, diluted with ice water, and extracted with dichloromethane (DCM). The organic layer is dried over sodium sulfate and concentrated to yield 6-(piperazin-1-yl)pyridazin-3-amine as a pale yellow solid. -
Pyrazole Functionalization :
The intermediate is reacted with 3-methyl-1H-pyrazole (1.1 equiv) in the presence of copper(I) iodide (5 mol%) and cesium carbonate (2.0 equiv) in DMF at 120°C for 24 hours. The product, 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl piperazine, is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Coupling with 4-(Bromomethyl)benzonitrile
The final step involves alkylation of the piperazine nitrogen with 4-(bromomethyl)benzonitrile. A mixture of 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl piperazine (1.0 equiv), 4-(bromomethyl)benzonitrile (1.1 equiv), and potassium carbonate (2.0 equiv) in THF is stirred at 60°C for 8 hours. The reaction is quenched with water, extracted with DCM, and the organic phase is evaporated. Recrystallization from ethanol yields the title compound as white crystals.
Optimization and Critical Parameters
Solvent and Temperature Effects
-
Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states in nucleophilic substitutions. However, DMF’s high boiling point (153°C) is preferable for high-temperature reactions, while THF (65°C) is suitable for milder conditions.
-
Temperature Control : Excessive heat during pyrazole coupling risks decomposition, necessitating precise temperature regulation (±2°C).
Catalytic Systems and Yield Maximization
Analytical Characterization and Purity Assessment
Spectroscopic Validation
Q & A
Q. Methodology :
- In silico docking : Use tools like AutoDock to predict interactions with targets (e.g., kinase domains).
- Bioisosteric replacement : Swap pyridazine with pyrimidine or triazine to assess activity shifts .
Advanced: How can contradictory bioactivity data from similar compounds be resolved?
Case Example : A compound with a trifluoromethylpyridine group showed anti-inflammatory activity in one study but no effect in another .
Q. Resolution Strategies :
Assay standardization : Ensure consistent cell lines (e.g., RAW264.7 macrophages) and readouts (e.g., IL-6 suppression).
Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains false negatives .
Epistatic analysis : Evaluate off-target effects via kinome-wide profiling .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR : Confirm regiochemistry of pyridazine and piperazine linkages .
- HRMS : Verify molecular weight (e.g., calculated 413.42 g/mol vs. observed 413.40 g/mol) .
- X-ray crystallography : Resolve ambiguity in stereochemistry (e.g., piperazine chair conformation) .
Table 1 : Representative Analytical Data for Analogous Compounds
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm) |
|---|---|---|
| Benzonitrile (C≡N) | 7.6–7.8 (aromatic) | ~2228 (sharp) |
| Piperazine (N–CH) | 2.5–3.1 | N/A |
| Pyrazole (C–CH) | 2.4 | ~2921 (weak) |
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate:
- Lipophilicity (LogP) : ~3.2 (optimal for blood-brain barrier penetration).
- CYP450 inhibition : High risk for CYP3A4 due to pyridazine’s electron-deficient nature .
- MD Simulations : Assess binding stability to targets (e.g., >50 ns simulations for kinase inhibitors) .
Advanced: How can synthetic byproducts be identified and minimized?
Q. Common Byproducts :
- Di-alkylated piperazine : Forms under excess alkylating agent. Mitigate via stoichiometric control .
- Azide intermediates : Detect via IR (~2120 cm) and remove via silica gel chromatography .
Q. Quality Control :
- HPLC-PDA : Monitor purity (>95%) with C18 columns (acetonitrile/water gradients).
- LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials) .
Basic: What biological assays are suitable for initial activity screening?
- Kinase inhibition : Use TR-FRET assays (e.g., EGFR, JAK2) .
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on HEK293 or HepG2 cells .
Advanced: How does the compound’s stereochemistry impact its pharmacological profile?
Case Study : A related compound with (R)-configured piperazine showed 10-fold higher affinity for serotonin receptors than the (S)-isomer .
Q. Methodology :
- Chiral HPLC : Resolve enantiomers using amylose-based columns .
- Circular Dichroism (CD) : Correlate absolute configuration with activity .
Advanced: What strategies validate target engagement in cellular models?
- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with proteins .
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
- CRISPR knockouts : Confirm activity loss in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
